Pharmacokinetic Differentiation: Epicatechin-3'-Sulfate Cmax and AUC vs. Epicatechin-3'-Glucuronide and Positional Sulfate Isomers in Humans
In a human [2-14C](−)-epicatechin pharmacokinetic study, epicatechin-3′-sulfate (E3′S) achieved a Cmax of 191 ± 17 nM and AUC₀–₂₄ₕ of 633 ± 135 nM·h, compared with epicatechin-3′-O-glucuronide (E3′G) which attained a 1.88-fold higher Cmax (359 ± 23 nM) and 2.57-fold higher AUC (1624 ± 332 nM·h) [1]. Notably, E3′S exhibited a 5.97-fold higher Cmax relative to its positional isomer epicatechin-5-sulfate (Cmax 32 ± 4 nM) and a 10.1-fold higher Cmax versus epicatechin-7-sulfate (Cmax 19 ± 3 nM) [1]. In a separate dark chocolate intervention study, E3′S reached a Cmax of 233 ± 60 nM compared with E3′G at 290 ± 49 nM, confirming consistent rank-order abundance across independent cohorts [2]. The Tmax of E3′S (1.1 ± 0.1 h) was slightly delayed relative to E3′G (0.8 ± 0.1 h), indicating differential absorption/formation kinetics [1]. Among sulfate conjugates, E3′S accounted for the dominant share of systemic sulfated SREM exposure by AUC.
| Evidence Dimension | Human plasma pharmacokinetics: Cmax, AUC₀–₂₄ₕ, Tmax, and relative systemic exposure among structurally related epicatechin metabolites |
|---|---|
| Target Compound Data | Cmax 191 ± 17 nM; AUC₀–₂₄ₕ 633 ± 135 nM·h; Tmax 1.1 ± 0.1 h; T₁/₂ 2.0 ± 0.3 h [1]. Alternative cohort: Cmax 233 ± 60 nM [2]. |
| Comparator Or Baseline | E3′G: Cmax 359 ± 23 nM, AUC 1624 ± 332 nM·h, Tmax 0.8 ± 0.1 h. E5S: Cmax 32 ± 4 nM, AUC 92 ± 25 nM·h. E7S: Cmax 19 ± 3 nM, AUC 43 ± 16 nM·h. 3′Me-E5S: Cmax 240 ± 24 nM, AUC 915 ± 178 nM·h [1]. |
| Quantified Difference | E3′S vs. E3′G: 1.88-fold lower Cmax; E3′S vs. E5S: 5.97-fold higher Cmax; E3′S vs. E7S: 10.1-fold higher Cmax. E3′S vs. parent (−)-epicatechin: parent undetectable in systemic circulation. |
| Conditions | Human [2-14C](−)-epicatechin tracer study; plasma collected over 24 h; LC-MS/MS quantification with authentic synthetic standards; n = 8 healthy male subjects [1]. Dark chocolate (50 g, 90% cocoa) ingestion; UHPLC-ESI-MS/MS; n = 18 healthy male volunteers [2]. |
Why This Matters
For in vitro studies designed to reflect physiological concentrations, E3′S must be tested at concentrations distinct from E3′G and positional isomers; using a single concentration applicable to one conjugate across all metabolites will misrepresent systemic exposure by up to 10-fold.
- [1] Ottaviani JI, Borges G, Momma TY, Kuhnle GK, Keen CL, Schroeter H. A comprehensive evaluation of the [2-14C](−)-epicatechin metabolome in humans. Sci Rep. 2016;6:29034, Table 2. View Source
- [2] Actis-Goretta L, Lévêques A, Giuffrida F, Romanov-Michailidis F, Viton F, Barron D, Duenas-Paton M, Gonzalez-Manzano S, Santos-Buelga C, Williamson G, Dionisi F. Elucidation of (−)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radic Biol Med. 2012 Aug 15;53(4):787-95. PMID: 22664313. View Source
